2',4'-Dichlorochalcone

Description

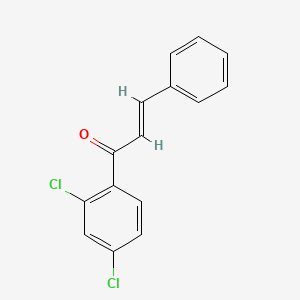

2',4'-Dichlorochalcone is a synthetic chalcone derivative characterized by chlorine substituents at the 2' and 4' positions of the aromatic ring (Ring B). Chalcones, consisting of two aromatic rings linked by an α,β-unsaturated ketone, are precursors to flavonoids and exhibit diverse biological activities, including antifungal, anticancer, and hypolipidemic effects . The chlorine substituents enhance reactivity and bioactivity by increasing electron-withdrawing effects and stabilizing the enone system .

Properties

IUPAC Name |

(E)-1-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O/c16-12-7-8-13(14(17)10-12)15(18)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHZJRXLVQTYEA-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Condensation

Base-mediated reactions typically employ aqueous or alcoholic solutions of NaOH or KOH. For instance, stirring 2,4-dichloroacetophenone (1 mmol) and benzaldehyde (1 mmol) in methanol with 50% NaOH at 70°C for 3–5 hours yields this compound with >98% HPLC purity after recrystallization. The mechanism involves deprotonation of the acetophenone’s α-hydrogen, forming an enolate that attacks the aldehyde’s carbonyl group, followed by dehydration to yield the α,β-unsaturated ketone.

Optimization with Potassium Hydroxide

Substituting NaOH with KOH in ethanol at room temperature for 24 hours enhances selectivity for the trans-isomer, achieving 83% yield. The slower reaction rate minimizes side products, as evidenced by TLC monitoring.

Acid-Catalyzed Condensation

In contrast, acid catalysis using SOCl₂/EtOH generates HCl in situ, protonating the carbonyl oxygen and facilitating nucleophilic attack. A mixture of 2,4-dichloroacetophenone and benzaldehyde in ethanol with SOCl₂ (1 eq.) at reflux for 6 hours produces the chalcone in 72% yield, confirmed by IR spectroscopy (C=O stretch at 1656 cm⁻¹) and elemental analysis.

Solvent-Free and Green Chemistry Approaches

Mechanochemical Synthesis

Grinding 2,4-dichloroacetophenone (5 mmol), benzaldehyde (5 mmol), and NaOH (5 mmol) in a mortar for 20–30 minutes eliminates solvent use, yielding 89% product. This method reduces waste and energy consumption, aligning with green chemistry principles.

Microwave-Assisted Condensation

Microwave irradiation (400 W, 15 minutes) in THF with NaH as a base accelerates the reaction, achieving 78% yield. The rapid heating minimizes thermal degradation, preserving the chalcone’s structural integrity.

Post-Synthesis Processing and Characterization

Purification Techniques

Crude products are typically neutralized with HCl (10%), extracted with CH₂Cl₂ or ethyl acetate, and recrystallized from ethanol/water. Column chromatography (silica gel, hexane/ethyl acetate) further purifies compounds for pharmacological testing.

Spectroscopic Validation

IR Spectroscopy : Consistent C=O stretches at 1650–1680 cm⁻¹ and C=C stretches at 1580–1600 cm⁻¹ confirm the chalcone backbone.

¹H-NMR : Vinyl protons appear as doublets at δ 7.3–7.6 (J = 15.6 Hz), while aromatic protons resonate at δ 6.8–8.1, reflecting substituent effects.

Mass Spectrometry : Molecular ion peaks at m/z 280 (M⁺) align with the theoretical mass of C₁₅H₁₀Cl₂O.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Base (NaOH/MeOH) | NaOH | Methanol | 70 | 3–5 | 95 | >98 |

| Acid (SOCl₂/EtOH) | SOCl₂ | Ethanol | Reflux | 6 | 72 | 95 |

| Solvent-Free | NaOH | None | RT | 0.5 | 89 | 97 |

| Microwave | NaH | THF | 100 | 0.25 | 78 | 96 |

Base-catalyzed methods offer superior yields and purity, whereas solvent-free approaches excel in sustainability. Acid catalysis, while efficient, requires careful handling of corrosive reagents .

Chemical Reactions Analysis

Types of Reactions

2',4'-Dichlorochalcone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2',4'-dichlorochalcone and its derivatives. For instance, a study synthesized several chalcone derivatives that demonstrated notable anticancer effects against various human cancer cell lines, including cervical HeLa and gastric adenocarcinoma AGS cells. The compounds exhibited IC50 values ranging from 0.89 to 9.63 µg/mL, indicating potent activity against cancer cells .

Antimicrobial Properties

This compound exhibits promising antimicrobial activity . In a study assessing various derivatives, it was found that while the minimum inhibitory concentration (MIC) values were greater than 500 µg/mL for tested bacterial strains, certain derivatives displayed comparable effects to known antimicrobial agents .

Notable Findings

- The compounds showed dose-dependent activity against neutrophil elastase.

- Some derivatives exhibited inhibitory properties similar to oleanolic acid, highlighting their potential as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of chalcones has been documented extensively. Research indicates that this compound derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . For instance, one study reported that specific chalcone derivatives significantly inhibited edema in a carrageenan-induced model, showcasing their anti-inflammatory efficacy .

Antioxidant Activity

Chalcones are recognized for their antioxidant properties , which contribute to their overall therapeutic potential. Studies have shown that this compound can scavenge free radicals effectively, which may help mitigate oxidative stress-related diseases .

Summary of Applications

| Application | Description | Key Findings |

|---|---|---|

| Anticancer | Inhibits cancer cell proliferation and induces apoptosis | IC50 values range from 0.89 to 9.63 µg/mL; significant cell cycle arrest |

| Antimicrobial | Exhibits antibacterial properties against various strains | MIC >500 µg/mL; dose-dependent activity against neutrophil elastase |

| Anti-inflammatory | Inhibits COX enzymes involved in inflammatory processes | Significant inhibition of edema in animal models |

| Antioxidant | Scavenges free radicals and reduces oxidative stress | Effective in inhibiting DPPH and ABTS radicals |

Case Studies and Research Insights

- Anticancer Study : A series of sulfonamide-based chalcones were synthesized and tested for anticancer activity. Derivative 5 showed the highest efficacy against AGS cells and was further analyzed for its mechanism involving mitochondrial pathways .

- Anti-inflammatory Research : Chalcone derivatives were evaluated for their ability to inhibit COX enzymes in vitro. Results indicated that specific substitutions on the phenyl ring significantly enhanced anti-inflammatory activity .

- Antioxidant Evaluation : Various studies have confirmed that chalcones possess antioxidant capabilities that may prevent cellular damage from oxidative stress, making them candidates for nutraceutical applications .

Mechanism of Action

The mechanism of action of 2',4'-Dichlorochalcone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₅H₁₀Cl₂O

- Molecular Weight : 277.14 g/mol (theoretical) .

- Synthesis: Typically prepared via Claisen-Schmidt condensation, such as reacting p-chloroacetophenone with p-chlorobenzaldehyde derivatives under basic conditions, achieving yields up to 85% .

Structural and Functional Comparison with Analogous Chalcones

Substituent Position and Electronic Effects

The position and number of chlorine atoms significantly influence physicochemical and biological properties:

Structural Insights :

- 2',4' vs. 4,4' Isomers : The 2',4' isomer exhibits stronger antifungal effects due to steric and electronic effects on fungal membrane targets, while the 4,4' isomer optimizes lipid metabolism modulation .

- Halogen Effects : Chlorine at meta/para positions increases electrophilicity, enhancing interactions with biological targets like enzymes or DNA .

Antifungal Activity

This compound demonstrates superior antifungal efficacy compared to analogs:

Comparison Table :

Hypolipidemic and Cytotoxic Activities

- 4,4'-Dichlorochalcone : Reduces serum cholesterol and triglycerides by 40–50% in hyperlipidemic models, outperforming 2',4'- and 4'-chloro analogs .

- 3,4-Dichlorochalcone : Exhibits cytotoxicity (IC₅₀ ~20 µM) against HeLa cells via apoptosis induction, linked to furan ring modifications in its structure .

Biological Activity

2',4'-Dichlorochalcone is a synthetic chalcone derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the compound's biological activity, synthesizing findings from various studies to present a well-rounded understanding of its potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its chalcone backbone, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of chlorine substituents at the 2' and 4' positions enhances its biological activity. The synthesis typically involves the Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones under basic conditions.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound across various cancer cell lines:

- Cell Lines Tested : The compound has shown significant cytotoxic effects against several human cancer cell lines, including cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS.

- Mechanism of Action : Research indicates that this compound induces cell cycle arrest in the subG0 phase, promotes mitochondrial membrane depolarization, and activates apoptotic pathways via caspase-8 and -9 activation. The IC50 values for these activities range from 0.89 to 9.63 µg/mL, with derivative compounds showing varying degrees of efficacy .

Table 1: Anticancer Activity of this compound Derivatives

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 0.89 | Cell cycle arrest, mitochondrial depolarization |

| HL-60 | 3.50 | Apoptosis induction |

| AGS | 9.63 | Caspase activation |

Antioxidant Properties

In addition to its anticancer effects, this compound exhibits notable antioxidant activity:

- Radical Scavenging : The compound effectively scavenges free radicals such as DPPH and ABTS, demonstrating dose-dependent antiradical effects.

- Mechanism : The antioxidant activity is attributed to its ability to donate electrons and stabilize free radicals, which may contribute to its overall therapeutic efficacy in cancer treatment .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- Bacterial Strains : While the compound showed limited antibacterial activity with minimum inhibitory concentration (MIC) values exceeding 500 µg/mL for various strains, it demonstrated significant antifungal effects against pathogens like Fusarium tricinctum and Trichoderma roseum.

- Inhibition Mechanism : The antifungal action is linked to alterations in mycelial growth and spore production, with effective inhibition observed at concentrations as low as 1 µM. The compound disrupts membrane permeability and oxygen consumption rates in fungal cells .

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Fusarium tricinctum | <1 | Antifungal |

| Trichoderma roseum | <1 | Antifungal |

| Staphylococcus aureus | >500 | Antibacterial |

Case Studies and Research Findings

- Study on Anticancer Effects :

- Antifungal Research :

- Antioxidant Evaluation :

Q & A

Q. What are the standard synthetic routes for 2',4'-dichlorochalcone, and how can structural purity be verified?

- Methodological Answer : this compound is typically synthesized via Claisen-Schmidt condensation between 2',4'-dichloroacetophenone and benzaldehyde derivatives under basic conditions. Post-synthesis, purity is confirmed using high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Structural elucidation requires FT-IR to identify carbonyl stretches (~1650 cm⁻¹) and aromatic C-Cl bonds (~700 cm⁻¹), ¹H/¹³C NMR to confirm proton environments (e.g., α,β-unsaturated ketone protons at δ 7.5–8.0 ppm), and mass spectrometry (MS) for molecular ion peaks (e.g., m/z 280 for C₁₅H₁₀Cl₂O) .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

- Methodological Answer : Minimum Inhibitory Concentration (MIC) assays using broth microdilution (CLSI guidelines) are standard. For biofilm inhibition, coat polymeric surfaces (e.g., PMMA, GFRP) with this compound at 0.423 µM mixed in marine paint, and quantify biofilm biomass via crystal violet staining or confocal microscopy. Compare against controls (e.g., copper-based coatings) to assess efficacy against marine bacteria like Vibrio natriegens .

Q. How does this compound influence lipid metabolism in preclinical models?

- Methodological Answer : Use Triton WR1339-induced hyperlipidemia in rodents for acute effects: administer this compound (10–50 mg/kg) intraperitoneally and measure serum cholesterol/triglycerides after 18 hours. For chronic models, pair with a hypercaloric diet and assess lipid profiles weekly. Dose optimization is critical to avoid hepatotoxicity .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s antifungal activity against Fusarium tricinctum?

- Methodological Answer : Transcriptomic analysis (RNA-seq) of F. tricinctum hyphae treated with 1 µM this compound reveals upregulation of cyanide-resistant alternative oxidase (AOX) genes, indicating mitochondrial stress. Validate via qPCR and inhibitor studies (e.g., salicylhydroxamic acid to block AOX). Morphological changes (twisted hyphae, reduced branching) can be quantified using SEM imaging .

Q. How do substituent modifications (e.g., methoxy, nitro groups) affect the bioactivity of this compound derivatives?

- Methodological Answer : Perform density functional theory (DFT) calculations to analyze frontier molecular orbitals (FMOs) and charge distribution. For example, adding a methoxy group at position 2 increases hydrophilicity, enhancing biofilm inhibition by 15% compared to unmodified analogs. Correlate computed dipole moments with experimental biofilm reduction rates .

Q. What experimental designs address contradictions in reported MIC values for this compound across bacterial strains?

- Methodological Answer : Standardize growth conditions (e.g., pH, temperature) and use reference strains (ATCC) to minimize variability. For Bacillus flexus, MIC discrepancies (0.024–0.5 µM) may arise from differences in cell wall permeability; validate via efflux pump inhibition assays using phenylalanine-arginine β-naphthylamide (PAβN) .

Q. How can this compound’s anti-inflammatory activity be mechanistically dissected in cell models?

- Methodological Answer : Use LPS-stimulated RAW264.7 macrophages to measure nitric oxide (NO) suppression via Griess assay. Western blotting for iNOS and COX-2 expression, combined with NF-κB luciferase reporter assays, identifies signaling pathways. Compare with synthetic analogs (e.g., 2-methoxy-3',4'-dichlorochalcone) to isolate structure-dependent effects .

Data Contradiction and Reproducibility

Q. Why do studies report conflicting results on this compound’s stability in marine coatings?

- Methodological Answer : Stability varies with polymer composition (e.g., 15% loss from PMMA vs. 30% from PC after 28 days). Use accelerated weathering tests (UV exposure, salt spray) and HPLC to track compound leaching. Surface hydrophilicity (contact angle measurements) inversely correlates with retention .

Q. How can researchers reconcile discrepancies in hypolipidemic efficacy between acute and chronic models?

- Methodological Answer : Acute Triton WR1339 models show rapid lipid-lowering but may overlook chronic toxicity. Combine chronic dosing (28 days) with liver histopathology (H&E staining) and lipid peroxidation assays (TBARS) to assess safety. Pharmacokinetic studies (plasma half-life via LC-MS) clarify dose-frequency requirements .

Methodological Best Practices

Q. What strategies improve reproducibility in chalcone-based biofilm studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.